1-[(1H-Indol-3-yl)acetyl]piperidin-2-one
Description
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one is a heterocyclic compound featuring an indole moiety linked via an acetyl group to a piperidin-2-one ring. Indole derivatives are widely studied due to their diverse pharmacological profiles, including anticancer, antifungal, and neurokinin receptor modulation . For example, indole-acetyl derivatives demonstrate antifungal activity against Candida spp. and Aspergillus , and piperidin-2-one-containing compounds exhibit dual epigenetic inhibitory effects . The acetyl linkage in this compound may enhance metabolic stability compared to non-acylated indole derivatives, as seen in other indole-piperidine hybrids .
Properties
CAS No. |
138999-28-7 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)acetyl]piperidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c18-14-7-3-4-8-17(14)15(19)9-11-10-16-13-6-2-1-5-12(11)13/h1-2,5-6,10,16H,3-4,7-9H2 |
InChI Key |
WAOGMXQVRDSUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one typically involves the following steps:
Hydrazine Hydrate Reaction: The ethyl 2-(1H-indol-3-yl)acetate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Cyclization: The final step involves cyclization to form the desired 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents are typically used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(1H-Indol-3-yl)acetyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its structural features that are common in many bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Pharmacological Research: It serves as a lead compound in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to multiple receptors, influencing various biological processes. The piperidine ring enhances its pharmacokinetic properties, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Table 1: Chalcone Derivatives and Their Activities
Key Observations :
- Substitution at the aryl group (e.g., p-tolyl, Cl-phenyl) enhances anticancer potency .
- Chalcones with heteroaromatic rings (e.g., furan) show moderate anti-TB activity .
Piperidine/Piperidin-2-one-Indole Hybrids
Piperidine-linked indoles are explored for CNS and epigenetic targets (Table 2).
Table 2: Piperidine/Piperidin-2-one-Indole Hybrids
Key Observations :
- The acetyl linker in LY303870 enhances binding affinity to NK-1 receptors, with sub-nanomolar potency .
- Substituents on the piperidine ring (e.g., methoxypropyl) dictate selectivity for epigenetic targets like G9a .
- Replacing piperidin-2-one with pyrrolidine (as in ) alters metabolic pathways .
Antifungal Indole Derivatives
Table 3: Antifungal Indole Derivatives
Key Observations :
- Demethylation (e.g., compound 3c) improves antifungal efficacy against Candida .
- Chloroethyl substituents (3d) may enhance membrane penetration .
Structural Modifications and Activity Trends
- Acetylation: Acylated indoles (e.g., 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one) generally show improved pharmacokinetics over non-acylated analogs due to reduced polarity .
- Heterocycle Replacement : Replacing piperidin-2-one with pyrrolidine () or pyridine () alters target engagement and metabolic stability.
- Fluorination : Fluorine at the indole 5-position () enhances bioavailability and CNS penetration in related compounds .
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